Kinase Selectivity Profile Prediction vs. IKKβ Inhibitor PS-1145
Computational SEA (Similarity Ensemble Approach) predictions based on ChEMBL20 assign the target compound (ZINC13528687) to ADCK3 (atypical kinase, P-value 0), MAPK4 (P-value 0), FGFR1 (P-value 0), and STK36 (P-value 0), among others [1]. In contrast, PS-1145—a 6-chloropyridine-3-carboxamide bearing a β-carboline instead of an isoindoline and lacking the 4-oxobutyl linker—is experimentally confirmed as a potent IKKβ inhibitor (IC50 = 88 nM) with no reported activity against ADCK3, MAPK4, or FGFR1 [2]. This divergence suggests that replacement of the β-carboline with isoindoline and introduction of the butyl ketone linker redirects the predicted target landscape away from IKKβ toward a distinct kinase set.
| Evidence Dimension | Predicted kinase target profile (SEA P-values) |
|---|---|
| Target Compound Data | ZINC13528687 SEA: ADCK3 P=0, MAPK4 P=0, FGFR1 P=0, STK36 P=0, PIK3R1 P=0 |
| Comparator Or Baseline | PS-1145: IKKβ IC50 = 88 nM (experimental); no SEA data for ADCK3/MAPK4/FGFR1 |
| Quantified Difference | Non-overlapping predicted target sets: target compound maps to ADCK3/MAPK4/FGFR1; PS-1145 maps to IKKβ |
| Conditions | SEA predictions via ChEMBL20; PS-1145 biochemical IKKβ inhibition assay |
Why This Matters
For researchers procuring a tool compound to study non-IKKβ kinase pathways, substituting PS-1145 for the target compound would result in engagement of the wrong kinase panel.
- [1] ZINC20 Database. SEA Predictions for ZINC13528687 based on ChEMBL20. Targets: ADCK3 (P=0), MAPK4 (P=0), FGFR1 (P=0), STK36 (P=0), PIK3R1 (P=0). View Source
- [2] Hideshima, T., et al. PS-1145 (IKK Inhibitor X): IKKβ IC50 = 88 nM. Reference from PS-1145 Ontology Report, RGD. View Source
